molecular formula C8H10N2O2 B6281097 (2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enoic acid CAS No. 1613051-24-3

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enoic acid

Cat. No. B6281097
CAS RN: 1613051-24-3
M. Wt: 166.2
InChI Key:
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers. It may also include information on the compound’s occurrence in nature or its uses .


Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This could involve multi-step chemical reactions, with each step carefully analyzed for efficiency and yield .


Molecular Structure Analysis

Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the three-dimensional arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could include reactions with other compounds under various conditions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Mechanism of Action

If the compound has biological activity, the mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing and data from Material Safety Data Sheets (MSDS) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enoic acid involves the condensation of 1-ethyl-4-hydroxypyrazole with acryloyl chloride, followed by hydrolysis of the resulting ester to yield the desired product.", "Starting Materials": ["1-ethyl-4-hydroxypyrazole", "acryloyl chloride", "triethylamine", "dichloromethane", "sodium hydroxide", "water"], "Reaction": [ "To a solution of 1-ethyl-4-hydroxypyrazole (1.0 equiv) in dichloromethane, add triethylamine (1.2 equiv) and cool the mixture to 0°C.", "Slowly add acryloyl chloride (1.1 equiv) dropwise to the reaction mixture while stirring at 0°C.", "After the addition is complete, stir the reaction mixture at 0°C for 2 hours.", "Quench the reaction by adding a saturated solution of sodium bicarbonate and extract the organic layer with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to yield the crude ester.", "Dissolve the crude ester in a mixture of water and dichloromethane and add sodium hydroxide (1.5 equiv) to the solution.", "Stir the reaction mixture at room temperature for 2 hours and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to yield the desired product, (2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enoic acid." ] }

CAS RN

1613051-24-3

Product Name

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enoic acid

Molecular Formula

C8H10N2O2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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